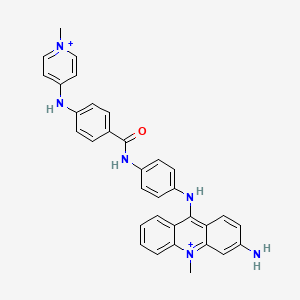![molecular formula C7H10O4 B14314351 3-[(Furan-2-yl)oxy]propane-1,2-diol CAS No. 110074-28-7](/img/structure/B14314351.png)
3-[(Furan-2-yl)oxy]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Furan-2-yl)oxy]propane-1,2-diol is an organic compound characterized by the presence of a furan ring attached to a propane-1,2-diol moiety through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-yl)oxy]propane-1,2-diol typically involves the reaction of furan-2-ylmethanol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Furan-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the propane-1,2-diol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid, 3-[(Furan-2-yl)oxy]propane-1,2-dial.
Reduction: this compound alcohol derivatives.
Substitution: Substituted furan derivatives and modified propane-1,2-diol compounds.
Applications De Recherche Scientifique
3-[(Furan-2-yl)oxy]propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-[(Furan-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diol moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Furan-2-yl)methoxy]propane-1,2-diol: Similar structure but with a methoxy group instead of an oxy group.
2-(Furan-2-yl)ethanol: Lacks the propane-1,2-diol moiety.
Furan-2-carboxylic acid: Contains a carboxylic acid group instead of the diol moiety.
Uniqueness
3-[(Furan-2-yl)oxy]propane-1,2-diol is unique due to its combination of a furan ring and a propane-1,2-diol moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
110074-28-7 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
3-(furan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C7H10O4/c8-4-6(9)5-11-7-2-1-3-10-7/h1-3,6,8-9H,4-5H2 |
Clé InChI |
IVPKJUNKGJKWSO-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



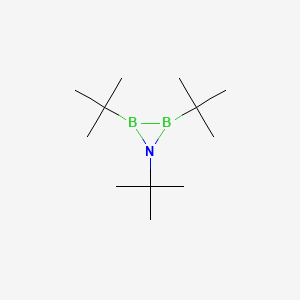
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
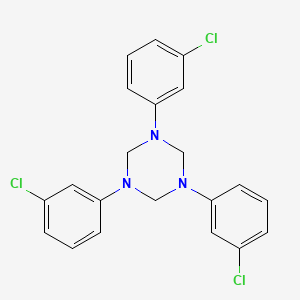

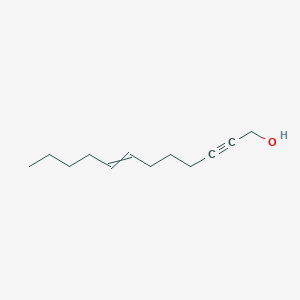
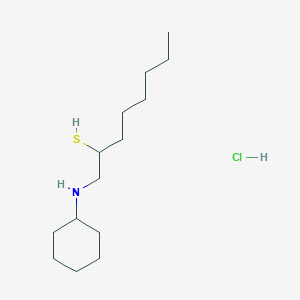
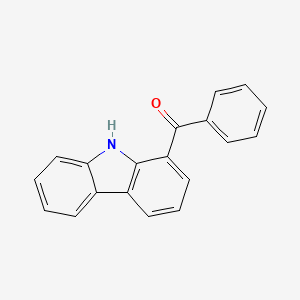
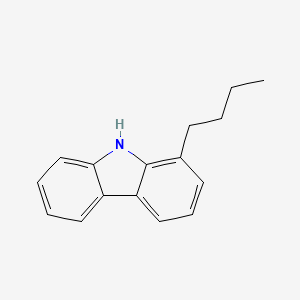
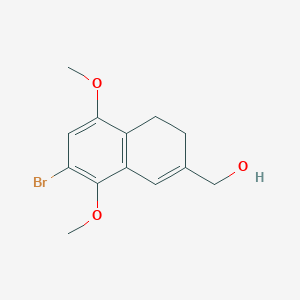
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

